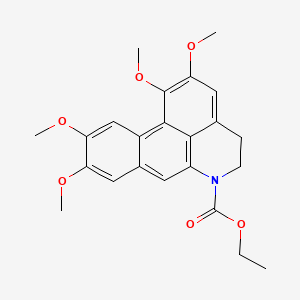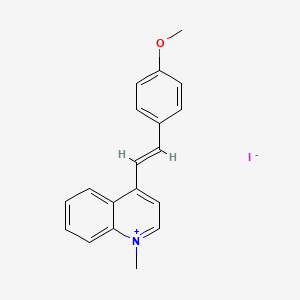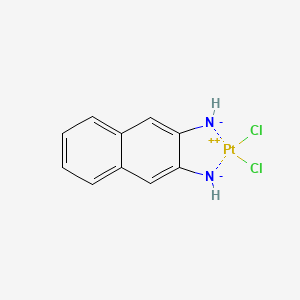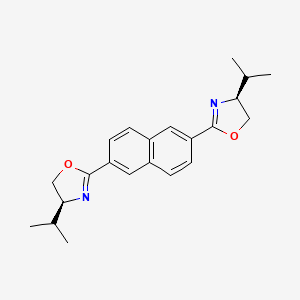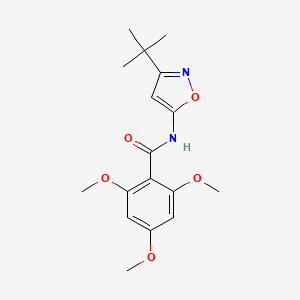
4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the quinoline core: This can be achieved through various cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the oxazine ring: This step may involve the reaction of the quinoline intermediate with appropriate reagents to form the oxazine ring.
Etherification: The final step involves the formation of the ether linkage by reacting the intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the oxazine ring may enhance the biological activity of the compound.
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects. Quinoline derivatives are known for their activity against malaria, tuberculosis, and other infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors, leading to the inhibition of key biological processes.
Molecular Targets and Pathways
DNA: The compound may intercalate into DNA, disrupting replication and transcription.
Enzymes: It may inhibit enzymes involved in critical metabolic pathways, such as topoisomerases or kinases.
Receptors: The compound may bind to specific receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of many biologically active derivatives.
Oxazepam: A benzodiazepine with an oxazine ring.
Uniqueness
4-((6-Chloro-2H-(1,3)oxazino(5,6-h)quinolin-3(4H)-yl)methyl)phenyl methyl ether is unique due to the combination of the quinoline and oxazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
50595-08-9 |
|---|---|
Fórmula molecular |
C19H17ClN2O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
6-chloro-3-[(4-methoxyphenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C19H17ClN2O2/c1-23-15-6-4-13(5-7-15)10-22-11-14-9-17(20)16-3-2-8-21-18(16)19(14)24-12-22/h2-9H,10-12H2,1H3 |
Clave InChI |
GOJMNOCHCBQJDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)

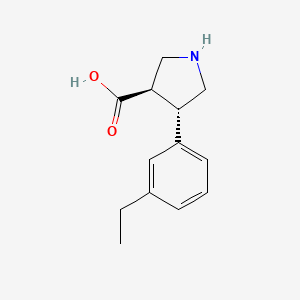


![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
